3H-Oxireno[8,8a]azuleno[4,5-b]furan-8(4aH)-one, 5,6,6a,7,9a,9b-hexahydro-1,4a-dimethyl-7-methylene-, (3aS,4aR,6aS,9aS,9bR)-
CAS No.:
Cat. No.: VC16497296
Molecular Formula: C15H18O3
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18O3 |
|---|---|
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-8-one |
| Standard InChI | InChI=1S/C15H18O3/c1-8-4-7-15-11(8)12-10(9(2)13(16)17-12)5-6-14(15,3)18-15/h4,10-12H,2,5-7H2,1,3H3 |
| Standard InChI Key | UVJYAKBJSGRTHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCC23C1C4C(CCC2(O3)C)C(=C)C(=O)O4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . Its stereochemistry, denoted as (3aS,4aR,6aS,9aS,9bR)-, is critical to its biological activity. The structure comprises a fused tetracyclic system: a guaiane-type sesquiterpene backbone with an oxirene ring (a three-membered epoxide), an azulene moiety (a bicyclic structure with contrasting aromatic and non-aromatic regions), and a γ-lactone fused to the furan ring . The IUPAC name, 3,12-dimethyl-7-methylidene-2,9-dioxatetracyclo[9.3.0.0¹,³.0⁶,¹⁰]tetradec-12-en-8-one, reflects this intricate architecture .
Spectral and Physicochemical Properties
Key physicochemical properties include a topological polar surface area (TPSA) of 38.80 Ų, indicative of moderate polarity, and a calculated octanol-water partition coefficient (XlogP) of 1.70, suggesting moderate lipophilicity . The compound’s UV-Vis spectrum is influenced by the conjugated azulene system, which absorbs strongly in the visible range, while its NMR profile reveals distinct shifts for the methylene (=CH₂), epoxide, and lactone carbonyl groups .
Synthesis and Chemical Reactivity
Synthetic Pathways
Biological Activities and Mechanisms
Farnesyl Transferase Inhibition
Arglabin inhibits farnesyl transferase (FTase), an enzyme critical for post-translational modification of RAS proteins . By blocking the farnesylation of RAS, it prevents membrane localization and activation of this oncoprotein, thereby suppressing tumor growth in models of pancreatic and lung cancers. The epoxide and lactone moieties are essential for binding to FTase’s zinc-containing active site, as demonstrated by mutagenesis studies .
Anti-Inflammatory and Immunomodulatory Effects
In murine models of colitis and arthritis, Arglabin reduces inflammation by polarizing macrophages toward the M2 phenotype and enhancing autophagy via AMPK/mTOR pathway modulation . It also suppresses NF-κB signaling, lowering TNF-α and IL-6 levels by 40–60% compared to controls . These effects are synergistically enhanced when combined with checkpoint inhibitors like anti-PD-1 antibodies .
Pharmacokinetic and ADMET Profiles
Absorption and Distribution
Arglabin exhibits high human intestinal absorption (99.22% probability) and moderate blood-brain barrier penetration (70% probability) . Its logP value (1.70) aligns with optimal bioavailability for oral drugs, though first-pass metabolism reduces systemic exposure by ~30% in preclinical models .
Metabolism and Toxicity
Primary metabolic pathways involve epoxide hydrolysis by epoxide hydrolases and lactone ring opening by esterases . The major metabolite, a diol derivative, is inactive but non-toxic. In vitro assays show no inhibition of CYP3A4 or OATP1B1, suggesting low drug-drug interaction risk . Chronic toxicity studies in rodents report a no-observed-adverse-effect level (NOAEL) of 50 mg/kg/day .
Comparative Analysis with Related Sesquiterpene Lactones
Arglabin shares structural motifs with artemisinin (an antimalarial) and parthenolide (an anti-inflammatory), but its unique oxirene-azulene fusion confers distinct target selectivity . Unlike artemisinin, which acts via radical-mediated cytotoxicity, Arglabin’s mechanism is enzyme inhibition. Compared to parthenolide, it shows 10-fold greater potency in FTase inhibition but comparable anti-inflammatory efficacy .
Future Directions and Research Opportunities
Synthetic Optimization
Improving the stereochemical yield of the epoxidation step and developing enantioselective routes remain priorities. Semi-synthetic approaches using biotechnological methods (e.g., microbial fermentation) could enhance scalability .
Therapeutic Applications
Ongoing clinical trials are exploring Arglabin as an adjunct in KRAS-mutant cancers and autoimmune disorders . Combination therapies with RAS pathway inhibitors (e.g., trametinib) show additive effects in vitro .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume